7-methyl-1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methyl-1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-dione is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a naphthalen-1-yloxy group attached to a propyl chain, which is further connected to an indole-2,3-dione core. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-dione typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the naphthalen-1-yloxypropyl intermediate: This step involves the reaction of naphthalen-1-ol with 3-bromopropylamine under basic conditions to form the naphthalen-1-yloxypropylamine intermediate.
Indole ring formation: The intermediate is then subjected to Fischer indole synthesis, where it reacts with phenylhydrazine and an acid catalyst to form the indole ring.
Oxidation: The final step involves the oxidation of the indole ring to form the indole-2,3-dione core using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of more efficient catalysts, solvents, and purification techniques. Large-scale production may also involve continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-methyl-1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-dione can undergo various chemical reactions, including:
Oxidation: The indole ring can be further oxidized to form quinone derivatives.
Reduction: The indole-2,3-dione core can be reduced to form indole-2,3-diol.
Substitution: The naphthalen-1-yloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Indole-2,3-diol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
7-methyl-1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 7-methyl-1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 7-methyl-1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2-carboxylic acid
- 7-methyl-1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-diol
- 7-methyl-1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-quinone
Uniqueness
7-methyl-1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-dione is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the naphthalen-1-yloxy group enhances its lipophilicity and potential for membrane permeability, while the indole-2,3-dione core provides a versatile platform for further chemical modifications.
Properties
Molecular Formula |
C22H19NO3 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
7-methyl-1-(3-naphthalen-1-yloxypropyl)indole-2,3-dione |
InChI |
InChI=1S/C22H19NO3/c1-15-7-4-11-18-20(15)23(22(25)21(18)24)13-6-14-26-19-12-5-9-16-8-2-3-10-17(16)19/h2-5,7-12H,6,13-14H2,1H3 |
InChI Key |
SUCURQMBBMTJIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=O)N2CCCOC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.